Tandospirone citrate

概要

説明

SM-3997 クエン酸塩は、タンドスピロン クエン酸塩としても知られており、5-HT1A 受容体の強力かつ選択的な部分アゴニストです。主に不安障害の治療のための抗不安薬として使用されます。 この化合物は、その独特の薬理学的特性により、科学研究において大きな期待を集めています .

準備方法

SM-3997 クエン酸塩の調製には、いくつかの合成経路と反応条件が伴います。一方の方法には、タンドスピロンとクエン酸を反応させてクエン酸塩を形成することが含まれます。このプロセスには、タンドスピロンを適切な溶媒に溶解し、制御された温度およびpH条件下でクエン酸を加えることが含まれます。 得られた溶液はその後、結晶化にかけられ、純粋なクエン酸塩が得られます .

工業生産方法は、化合物の収率と純度を最適化することに重点を置いています。 これには、高純度試薬の使用、反応パラメータの正確な制御、再結晶化やクロマトグラフィーなどの高度な精製技術が含まれます .

化学反応の分析

Key Reaction Steps:

-

Alkylation of Exo-2,3-norbornanedicarboximide

-

Salt Formation with Citric Acid

Reaction Equation:

Optimization of Reaction Conditions

The yield and crystallinity of this compound depend on solvent ratios, temperature, and stoichiometry .

Critical Parameters:

Yield and Purity Data:

Solvent-Dependent Crystallization

-

Acetone/Ether System : Produces crystal form IV with distinct X-ray diffraction (XRD) peaks at 2θ = 11.2°, 12.2°, and 24.7° . This form exhibits higher solubility (10.4 mg/mL in water) compared to ethanol-derived forms .

-

Ethanol/Water System : Yields crystal form I (XRD peaks at 2θ = 7.8°, 15.6°, and 23.4°), which has lower solubility and higher melting points .

Impact of Temperature on Yield

-

At 125°C , the reaction achieves 90% yield with optimal product quality .

-

Temperatures >145°C lead to darker products and reduced yields (80%) due to thermal degradation .

Reaction Mechanism

-

The reaction proceeds via proton transfer from citric acid to the piperazinyl nitrogen of tandospirone, forming a stable citrate salt .

-

Girgnard-like alkylation in the norbornane intermediate step ensures regioselectivity .

Role of Solvents

-

Acetone : Polar aprotic solvent enhances citric acid solubility.

-

Ether : Reduces polarity, promoting crystallization by lowering solubility of the product .

Analytical Methods

-

XRD : Confirms crystal form IV (peaks at 2θ = 11.2°, 24.7°) .

-

Melting Point : 165.5–166.5°C (form IV) vs. 169–171°C (form I) .

Stability Studies

Process Parameters

| Parameter | Industrial Scale Optimization |

|---|---|

| Batch Size | 80–100 kg tandospirone per batch . |

| Reaction Time | 6–12 hours for crystallization . |

| Purification | Vacuum filtration and reduced-pressure drying . |

科学的研究の応用

Treatment of Generalized Anxiety Disorder (GAD)

TDS has been extensively studied for its effectiveness in GAD. A multicenter randomized controlled trial demonstrated that both 30 mg/day and 60 mg/day doses were effective in reducing anxiety symptoms, with improvements noted on the Hamilton Anxiety Scale (HAMA) . The study highlighted the drug's safety profile, showing no significant adverse effects across different dosages.

Functional Dyspepsia with Anxiety

Research indicates that TDS can alleviate symptoms of functional dyspepsia (FD), particularly when anxiety is a contributing factor. A randomized controlled trial found that patients receiving TDS reported significant improvements in abdominal symptom scores compared to placebo, with notable enhancements in upper abdominal pain and discomfort . The study also revealed improvements in quality of life as measured by the SF-8 questionnaire.

Vascular Depression and Cognitive Impairment

Recent studies have explored TDS's role in treating vascular depression (VaDep) associated with mild cognitive impairment (MCI). Findings suggest that TDS can improve cognitive function and reduce depressive symptoms in this population, potentially due to its serotonergic activity . A study indicated that patients receiving TDS showed marked improvements on cognitive assessments and overall mood scales compared to controls.

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of TDS reveals a favorable absorption mechanism, characterized by a half-life conducive to once-daily dosing regimens . Studies have shown that TDS effectively crosses the blood-brain barrier, enhancing its therapeutic impact on CNS disorders. Its action primarily involves modulation of serotonin pathways, particularly within the limbic system, which is integral to mood regulation and anxiety response.

Combination Therapies

TDS has also been investigated as an adjunct therapy alongside other medications. For instance, combining TDS with drawing therapy has shown promising results in improving medication compliance and overall treatment efficacy for anxiety disorders . This integrative approach underscores the potential for TDS to enhance therapeutic outcomes when used alongside psychological interventions.

Case Study: Efficacy in Alzheimer’s Disease Patients

A cohort study involving patients with mild to moderate Alzheimer's disease demonstrated that TDS significantly improved anxiety symptoms and cognitive function over a 12-week period . EEG power spectral analysis indicated reductions in anxiety-related brain activity, suggesting a direct neurophysiological effect of the drug.

Randomized Controlled Trials

Several randomized controlled trials have validated the efficacy of TDS across various conditions:

- A study on GAD showed significant reductions in HAMA scores among participants treated with TDS compared to placebo .

- Another trial focused on FD patients highlighted substantial improvements in gastrointestinal symptoms linked to anxiety management through TDS administration .

Data Summary Table

作用機序

SM-3997 クエン酸塩は、主に5-HT1A 受容体に対する作用を通じて効果を発揮します。この化合物はこれらの受容体に高い親和性で結合し、脳内セロトニンのレベルを調節します。これにより、ベンゾジアゼピンに一般的に関連する鎮静作用や筋肉弛緩作用を伴わずに、抗不安効果が得られます。 この化合物は、他の受容体系と有意に相互作用しないため、選択的かつ効果的な抗不安薬となります .

類似の化合物との比較

SM-3997 クエン酸塩は、ブスピロンやジアゼパムなどの他の抗不安薬と比較されることがよくあります。ベンゾジアゼピンとは異なり、SM-3997 クエン酸塩は有意な鎮静作用や筋肉弛緩作用を生じません。また、ベンゾジアゼピンと比較して、依存性や離脱症状の潜在性も低くなっています。類似の化合物には、以下が含まれます。

ブスピロン: 抗不安作用を持つもう1つの5-HT1A 受容体アゴニスト。

SM-3997 クエン酸塩は、5-HT1A 受容体に対する選択的な作用とその良好な副作用プロファイルにより際立っています。

類似化合物との比較

SM-3997 citrate is often compared with other anxiolytic agents such as buspirone and diazepam. Unlike benzodiazepines, SM-3997 citrate does not produce significant sedative or muscle relaxant effects. It also has a lower potential for addiction and withdrawal symptoms compared to benzodiazepines. Similar compounds include:

Buspirone: Another 5-HT1A receptor agonist with anxiolytic properties.

Diazepam: A benzodiazepine with anxiolytic, sedative, and muscle relaxant effects

SM-3997 citrate stands out due to its selective action on the 5-HT1A receptors and its favorable side effect profile.

生物活性

Tandospirone citrate is a pharmacologically significant compound primarily recognized for its action as a partial agonist at the 5-HT1A serotonin receptor. This article delves into the biological activity of this compound, emphasizing its pharmacodynamics, clinical efficacy, and potential therapeutic applications based on diverse research findings.

Pharmacological Profile

This compound exhibits a high affinity for the 5-HT1A receptor, with a binding affinity (Ki) of approximately 27 nM , making it a potent selective agonist. Its selectivity is notable as it shows significantly lower potency at other receptors, including 5-HT2, alpha-adrenergic, and dopamine receptors, with Ki values ranging from 1300 to 41000 nM . This selectivity underpins its therapeutic use in treating anxiety disorders and functional dyspepsia.

Table 1: Receptor Affinity of this compound

| Receptor Type | Ki (nM) |

|---|---|

| 5-HT1A | 27 ± 5 |

| 5-HT2 | 1300 - 41000 |

| Alpha-1 Adrenergic | 1300 - 41000 |

| Alpha-2 Adrenergic | 1300 - 41000 |

| Dopamine D1 & D2 | 1300 - 41000 |

| 5-HT1B | Inactive |

The mechanism through which tandospirone exerts its effects involves several pathways:

- Receptor Activation : Tandospirone selectively stimulates postsynaptic 5-HT1A receptors located in the limbic system, including the amygdala and hippocampus, which are critical areas for mood regulation.

- Neuronal Activity Modulation : It inhibits adenylate cyclase activity via G-protein coupling, leading to decreased cAMP levels and reduced neuronal excitability. Additionally, it activates G-protein-gated inwardly rectifying potassium (GIRK) channels, promoting hyperpolarization of neurons .

Anxiety Disorders

This compound has been extensively studied for its efficacy in treating anxiety disorders. A clinical trial involving 128 patients demonstrated that tandospirone significantly improved anxiety symptoms as measured by the Hamilton Anxiety Scale (HAMA) and enhanced sleep quality . The study found that patients receiving tandospirone exhibited a total response rate of 86.94% , compared to 96.88% in those receiving combined treatment with drawing therapy (DT), indicating a synergistic effect when used alongside behavioral therapies.

Functional Dyspepsia

In another study focusing on functional dyspepsia (FD), tandospirone was administered at a dosage of 10 mg three times daily for four weeks. The results indicated significant improvements in abdominal symptom scores and quality of life metrics compared to placebo . Notably, patients treated with tandospirone showed greater symptom relief over time, particularly in upper abdominal pain.

Case Studies and Observations

- Case Study on Anxiety Disorders : A randomized controlled trial reported that patients receiving tandospirone showed marked reductions in anxiety symptoms and improved medication compliance compared to controls .

- Functional Dyspepsia Improvement : In a cohort study, patients treated with tandospirone experienced significant improvements in gastrointestinal symptoms and psychological well-being .

Pharmacokinetics

Tandospirone is classified as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and permeability. However, it exhibits low absolute bioavailability (approximately 0.24% ) due to extensive metabolism . The pharmacokinetic profile reveals a half-life of around 1.38 hours , indicating rapid clearance from the body following administration.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life (t½) | 1.38 ± 0.46 hours |

| Absolute Bioavailability | 0.24% |

| AUC (i.g.) | 114.7 ± 40 ng/mL*h |

| AUC (i.v.) | 48,400 ± 19,110 ng/mL*h |

Safety Profile

Tandospirone is generally well-tolerated with a low incidence of adverse effects. The most common side effect reported is dizziness, which occurred in approximately 6.7% of patients treated with tandospirone compared to 2.7% in the placebo group .

特性

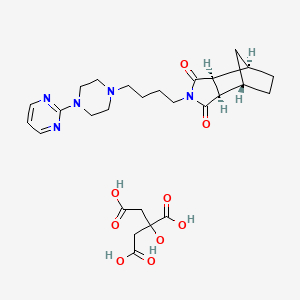

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLGUJHNIWGCKM-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112457-95-1 | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandospirone citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANDOSPIRONE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。